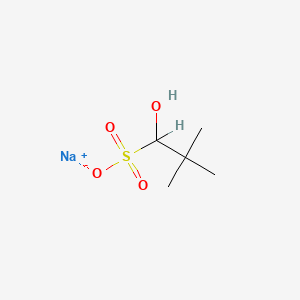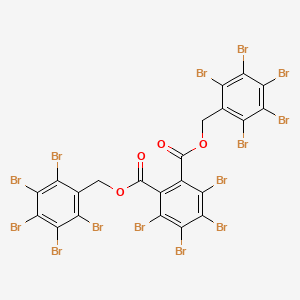
Bis(pentabromobenzyl) tetrabromophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentabromobenzyl) tetrabromophthalate: is a brominated flame retardant widely used in various industrial applications. It is known for its high bromine content, which contributes to its effectiveness in reducing flammability in materials. The compound has the molecular formula C22H4Br14O4 and a molecular weight of approximately 1450.92 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentabromobenzyl) tetrabromophthalate typically involves the esterification of tetrabromophthalic anhydride with pentabromobenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale esterification reactions, followed by purification steps to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(pentabromobenzyl) tetrabromophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the brominated compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with fewer bromine atoms.
Reduction: Reduced compounds with altered bromine content.
Substitution: Substituted products with different functional groups replacing bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(pentabromobenzyl) tetrabromophthalate is extensively studied for its flame-retardant properties. Researchers investigate its thermal stability, decomposition mechanisms, and effectiveness in various polymer matrices .
Biology and Medicine: The compound’s potential biological effects are also explored. Studies focus on its toxicity, bioaccumulation, and environmental impact. Researchers aim to understand its interactions with biological systems and potential health risks .
Industry: In the industrial sector, this compound is used in the production of flame-retardant materials, including plastics, textiles, and electronics. Its high bromine content makes it an effective additive for enhancing fire resistance .
Wirkmechanismus
Mechanism: The flame-retardant action of bis(pentabromobenzyl) tetrabromophthalate involves the release of bromine radicals during thermal decomposition. These radicals interfere with the combustion process by capturing free radicals, thus inhibiting the propagation of flames .
Molecular Targets and Pathways: The compound primarily targets the radical chain reactions in the combustion process. By disrupting these reactions, it effectively reduces the flammability of materials. The pathways involved include the formation and quenching of reactive intermediates during combustion .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl)tetrabromophthalate: Another brominated flame retardant with similar applications but different molecular structure and properties.
Bis(pentabromobenzyl) 2,3,5,6-tetrabromoterephthalate: A closely related compound with slight variations in its chemical structure.
Uniqueness: Bis(pentabromobenzyl) tetrabromophthalate stands out due to its high bromine content and effectiveness in flame retardancy. Its unique structure allows for efficient radical capture during combustion, making it a preferred choice in various applications .
Eigenschaften
CAS-Nummer |
82001-21-6 |
|---|---|
Molekularformel |
C22H4Br14O4 |
Molekulargewicht |
1450.9 g/mol |
IUPAC-Name |
bis[(2,3,4,5,6-pentabromophenyl)methyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H4Br14O4/c23-7-3(8(24)14(30)19(35)13(7)29)1-39-21(37)5-6(12(28)18(34)17(33)11(5)27)22(38)40-2-4-9(25)15(31)20(36)16(32)10(4)26/h1-2H2 |
InChI-Schlüssel |
NIMRNRQNVGDVEU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)OCC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


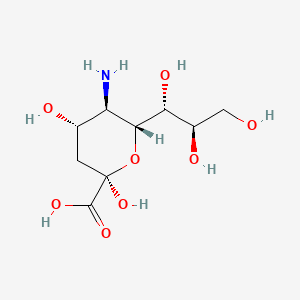
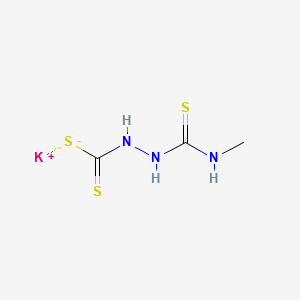
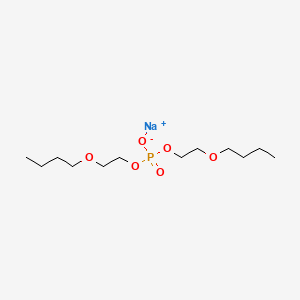

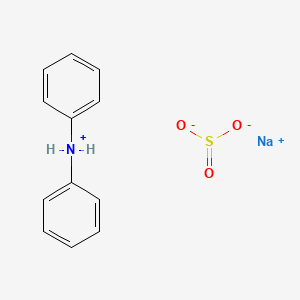

![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
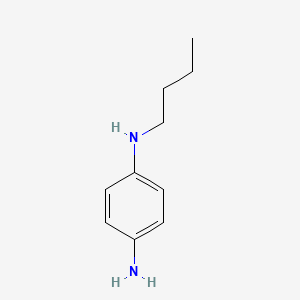
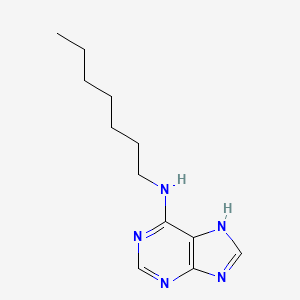
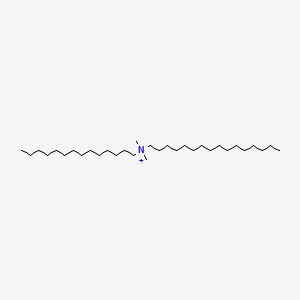
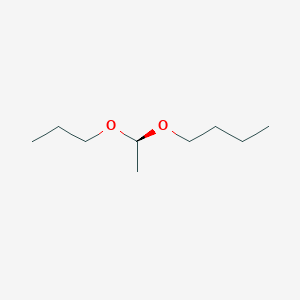
![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)

